2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one
Description
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one is a specialized organic compound characterized by a conjugated dienone system (positions 1,4), an ethoxy group at position 2, and a trimethylsilyl (TMS) substituent at position 2. The undecane backbone provides a hydrophobic framework, while the TMS group enhances steric bulk and lipophilicity. The ethoxy group contributes electron-donating effects, influencing reactivity and stability.
Properties
CAS No. |
647024-54-2 |
|---|---|
Molecular Formula |
C16H30O2Si |
Molecular Weight |
282.49 g/mol |
IUPAC Name |
2-ethoxy-4-trimethylsilylundeca-1,4-dien-3-one |
InChI |
InChI=1S/C16H30O2Si/c1-7-9-10-11-12-13-15(19(4,5)6)16(17)14(3)18-8-2/h13H,3,7-12H2,1-2,4-6H3 |
InChI Key |
CXKXVKQANVCFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C(=O)C(=C)OCC)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one typically involves a multi-step process. One common method is the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols . This method allows for the formation of the desired compound under mild reaction conditions and in good yield. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of organic synthesis and scale-up processes can be applied. Industrial production would likely involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one involves its interaction with molecular targets through its conjugated diene system. This system allows for electrophilic and nucleophilic attacks, leading to various chemical transformations. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Structural Comparisons
A comparative analysis with compounds sharing partial structural motifs or functional groups reveals key distinctions:
Key Observations :
- Lipophilicity: The TMS group in the target compound significantly increases logP compared to phenolic acids (e.g., caffeic acid) or glycosides (e.g., syringin). This property enhances membrane permeability in non-polar environments.
- Reactivity: The conjugated dienone system enables [4+2] cycloadditions, contrasting with the electrophilic aromatic substitution seen in phenolic analogs. The TMS group further modulates reactivity by stabilizing carbocation intermediates in alkylation reactions.
Biological Activity
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes an ethoxy group and a trimethylsilyl moiety, which may influence its reactivity and interaction with biological systems. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one can be represented as follows:
Structural Features
- Ethoxy Group : Enhances solubility and may influence pharmacokinetics.
- Trimethylsilyl Group : Known to enhance stability and may affect the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one exhibits significant antimicrobial properties. A comparative study showed that this compound was effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one have been evaluated in several cancer cell lines. Research conducted on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM.
Case Study: MCF-7 Cell Line
In a controlled experiment:
- Cell Viability Assay : The compound reduced cell viability by 50% at a concentration of 15 µM after 24 hours of treatment.
- Mechanism of Action : Flow cytometry analysis indicated increased annexin V staining, confirming the induction of apoptosis.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
These results suggest that 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one could be beneficial in treating inflammatory conditions.
The precise mechanisms through which 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one exerts its biological effects are still under investigation. Preliminary studies suggest:
- Interaction with Cellular Receptors : The compound may bind to specific receptors involved in cell signaling pathways.
- Modulation of Enzyme Activity : It could inhibit enzymes associated with inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
